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Dosage Adjustment Guidelines

The table below summarizes the official dose adjustment recommendations for fedratinib based on organ

function.
. Recommended Dose o
Condition . Notes & Monitoring
Adjustment
Severe Renal Reduce to 200 mg once For CrClI 15 to <30 mL/min [2] [3].

Impairment [1] [2] [3] daily [2] [3] [4].

Mild-to-Moderate No initial adjustment For CrCl 30 to <90 mL/min; monitor patients
Renal Impairment [1] recommended [2] [3]. with moderate impairment and adjust based
[5] on adverse reactions [1] [2].

Hepatic Impairment No initial dosage Includes Child-Pugh Class A, B, and C [2].
(All Degrees) [6] [7] adjustment recommended Regular monitoring is advised [6].

[2] [6] [7].

Supporting Pharmacokinetic Data
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The recommendations above are supported by phase 1 clinical trials that evaluated the pharmacokinetics

(PK) and safety of fedratinib in subjects with organ impairment.

Renal Impairment Study

A 2020 phase 1, open-label, single-dose (300 mg) study compared fedratinib exposure in subjects with

various degrees of stable chronic renal impairment to matched healthy subjects [1] [5].

Renal Function
Group

Fold-Change in AUC;¢
vs. Healthy

Clinical Interpretation

Severe RI (CrCl 15-
<30 mL/min)

Moderate RI (CrCI 30-
<50 mL/min)

Mild RI (CrCI 50-<80
mL/min)

1.9-fold higher [1] [5]

1.5-fold higher [1] [5]

Not appreciably different
[1]

Significantly increased exposure warrants dose
reduction to 200 mg [1].

Increased exposure; no initial adjustment, but
close monitoring is required [1].

No dosage adjustment needed [1].

Hepatic Impairment Study (FEDR-CP-001)

A 2025 phase 1, non-randomized, open-label trial provides the most recent data. It compared a single dose of

fedratinib in adults with moderate or severe hepatic impairment (Child-Pugh B and C) to matched healthy

participants [6] [7].

e Moderate HI vs. Healthy: Peak and total fedratinib exposures (C,,,5, AUC(.,,) Were similar [6] [7].

e Severe HI vs. Healthy: Participants with severe HI actually showed lower total exposures

compared to their matched healthy group [6] [7].

e Conclusion: Reducing the starting dose is not necessary for patients with moderate or severe Hl,
supporting the guidance for all levels of hepatic impairment [6] [7].

Experimental Protocol Overview
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For your technical work, here is a summary of the key methodological details from the cited clinical trials.

¢ Study Design: Both the renal and hepatic studies were Phase 1, multicenter, open-label, single-dose
trials [1] [6] [5].

e Subject Grouping: Participants were grouped by organ function severity (using CrCl for renal, Child-
Pugh score for hepatic) and matched to healthy controls [1] [6].

¢ Dosing: A single oral dose of fedratinib was administered (300 mg in the renal and moderate hepatic
studies; 200 mg in the severe hepatic arm) [1] [6].

¢ PK Sampling & Safety: Intensive plasma sampling was conducted over several days (up to 21 in the
hepatic study) to calculate PK parameters like AUC and C,,,,4. Treatment-emergent adverse events

were recorded throughout [1] [6].

Management Pathways

The following decision trees visualize the dose adjustment logic and clinical trial design based on the

referenced studies.

G\ssess Patient Renal FunctiorD

Mild RI Moderate RI Severe RI
(CrCI 50-<90 mL/min) (CrCI 30-<50 mL/min) (CrCl 15-<30 mL/min)

No adjustment No initial adjustment Dose reduction
400 mg daily Monitor for AEs 200 mg daily

(Continue 400 mg dose) [Monltor e ma_magej (Continue 200 mg dose)
adverse reactions

Click to download full resolution via product page
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Phase 1 Hepatic Impairment Study
(FEDR-CP-001)

N

Group 1:
Moderate HI (Child-Pugh B)

Group 2:

Group 3:

Group 4:
ealthy (Matched to GplD [Severe HI (Child-Pugh CD [Healthy (Matched to GpBD

@
Single dose
Fedratinib 300 mg
A

y
e

21-day follow-up
PK & Safety analysis

Single dose
Fedratinib 300 mg

y
e

21-day follow-up
PK & Safety analysis
\

pk2

Single dose
Fedratinib 200 mg
A

y
e

21-day follow-up
PK & Safety analysis

Single dose
Fedratinib 200 mg

y
=)

21-day follow-up
PK & Safety analysis
\

pk4

Exposure similar
o healthy controls

Exposure lower than
or similar to healthy controls

Conclusion: No dose adjustment

Conclusion: No dose adjustment
needed for moderate or severe Hl

needed for moderate or severe Hl

Click to download full resolution via product page

Key Considerations for Researchers

e Thiamine Monitoring is Critical: All sources emphasize the Black Box Warning for encephalopathy,
including Wernicke's encephalopathy. Assess thiamine levels before initiation, do not start in
deficient patients, and administer prophylactic thiamine (100 mg PO daily) during therapy [2] [3] [4].

e Drug-Drug Interactions: Be mindful of concomitant medications. Reduce fedratinib to 200 mg
daily with strong CYP3A4 inhibitors. Avoid co-administration with strong CYP3A4 inducers. Use
caution with dual CYP3A4 and CYP2C19 inhibitors [2] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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